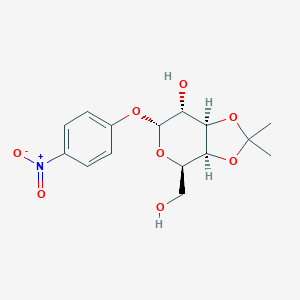

4-Nitrofenil 3,4-O-isopropilideno-α-D-galactopiranósido

Descripción general

Descripción

4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside is a chemical compound derived from the modification of galactose, a type of sugar. The addition of a 4-nitrophenyl group and an isopropylidene group leads to distinct chemical and physical properties.

Synthesis Analysis

The synthesis of this compound involves several steps, including isopropylidenation, glycosylation, and selective acylation. For example, Abbas et al. (1981) describe the acetal migration during glycosylations catalyzed by mercuric cyanide to form similar compounds (Abbas, Barlow, & Matta, 1981).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl 3,4-O-isopropylidene-α-D-galactopyranoside and related compounds has been studied using methods like NMR spectroscopy and X-ray diffraction. For instance, Hoogendorp et al. (1983) investigated the crystal structure of a similar compound, methyl 3,4-O-isopropylidene-2,6-di-O-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)-α-d-galactopyranoside (Hoogendorp, Kok, & Romers, 1983).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including glycosylation, deacetylation, and isomerization, as detailed in the studies by Abbas et al. (1982) and Rana, Barlow, & Matta (1983) (Abbas, Barlow, & Matta, 1982); (Rana, Barlow, & Matta, 1983).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are essential for understanding the behavior of this compound. Silva, Alves, & Speziali (2017) studied the crystal structure of a related compound, 4-nitrophenyl 6-O-ethyl-β-d-galactopyranoside monohydrate, providing insights into its physical characteristics (Silva, Alves, & Speziali, 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the nitrophenyl and isopropylidene groups. The studies by Abbas et al. (1982) and Matta, Rana, & Abbas (1984) provide information on the reactivity and chemical behavior of similar compounds (Abbas, Barlow, & Matta, 1982); (Matta, Rana, & Abbas, 1984).

Aplicaciones Científicas De Investigación

Bioquímica

Ensayo de actividad de α-galactosidasa: Este compuesto se utiliza como sustrato cromógeno en ensayos para medir la actividad de la α-galactosidasa, una enzima que hidroliza las unidades α-galactosil terminales de los glucolípidos y las glucoproteínas .

Farmacología

Estudios de inhibición enzimática: En la investigación farmacológica, sirve como reactivo clave en el estudio de la inhibición de las enzimas glicosidasas, que son objetivos terapéuticos para el manejo de la diabetes y otros trastornos metabólicos .

Investigación médica

Desarrollo de marcadores de diagnóstico: Los investigadores médicos emplean este compuesto en el desarrollo de marcadores de diagnóstico para enfermedades de almacenamiento lisosómico, donde las deficiencias en enzimas glicosidasas específicas son indicativas de la enfermedad .

Ingeniería química

Catálisis y optimización de reacciones: Los ingenieros químicos utilizan este compuesto para optimizar reacciones que involucran enzimas glicosidasas, que son cruciales para la síntesis de carbohidratos complejos y moléculas bioactivas .

Ciencia de materiales

Síntesis de biomateriales: En ciencia de materiales, se utiliza para sintetizar nuevos biomateriales con interacciones específicas con moléculas biológicas, aprovechando su estructura glucosídica para una funcionalidad específica.

Ciencia ambiental

Procesos de biorremediación: Los científicos ambientales exploran el uso de este compuesto en procesos de biorremediación, donde enzimas como la α-galactosidasa pueden degradar contaminantes ambientales .

Safety and Hazards

When handling 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

The primary target of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside is the enzyme α-galactosidase . This enzyme plays a crucial role in the hydrolysis of α-galactosides, which are components of certain complex carbohydrates.

Mode of Action

4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside acts as a substrate for α-galactosidase . Upon interaction with the enzyme, it undergoes hydrolysis, leading to the production of 4-nitrophenol and galactose .

Biochemical Pathways

The compound’s interaction with α-galactosidase affects the glycosidase activity within the biochemical pathway . The hydrolysis of the compound leads to the release of galactose, which can then enter glycolysis, a central metabolic pathway. The other product, 4-nitrophenol, is a phenolic compound that may undergo further metabolic transformations.

Result of Action

The hydrolysis of 4-Nitrophenyl 3,4-O-isopropylidene-a-D-galactopyranoside by α-galactosidase results in the production of galactose and 4-nitrophenol . This reaction can be used to measure the activity of α-galactosidase, making the compound useful in diagnostic practices .

Propiedades

IUPAC Name |

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-(4-nitrophenoxy)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-15(2)23-12-10(7-17)22-14(11(18)13(12)24-15)21-9-5-3-8(4-6-9)16(19)20/h3-6,10-14,17-18H,7H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMELJKWGVVVNFM-RGDJUOJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)[N+](=O)[O-])CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512595 | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29781-32-6 | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3,4-O-(1-methylethylidene)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

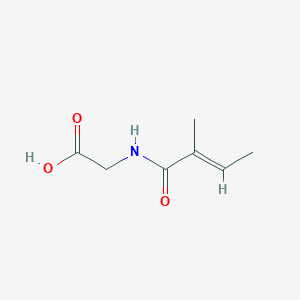

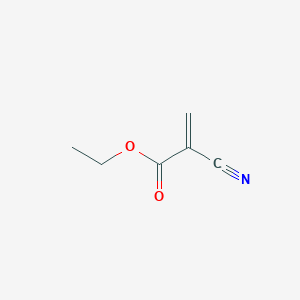

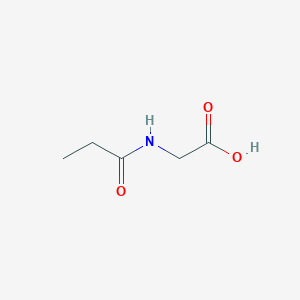

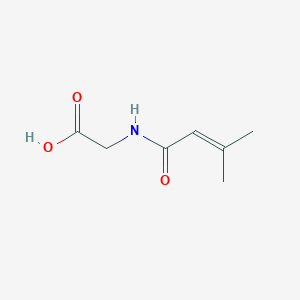

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)